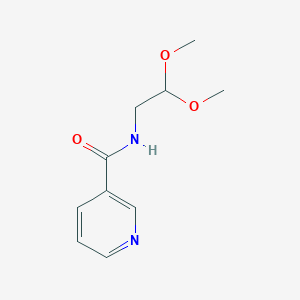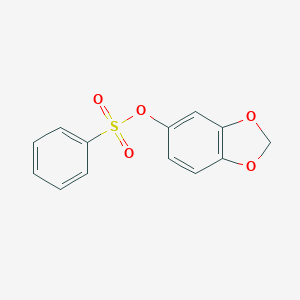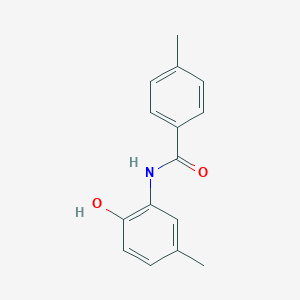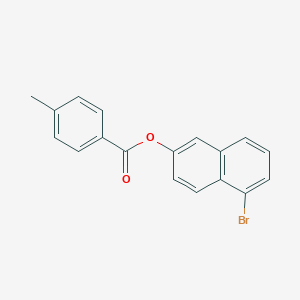
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide, also known as HMB, is a chemical compound that has gained attention due to its potential use as a pharmaceutical agent. HMB is synthesized through a series of chemical reactions, and its mechanism of action involves the modulation of cellular signaling pathways. In
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide involves the modulation of cellular signaling pathways. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activation of the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide also inhibits the expression of various inflammatory mediators, including COX-2 and iNOS. These mechanisms contribute to N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide's anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide inhibits the proliferation and migration of cancer cells. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to inhibit the production of inflammatory mediators, including COX-2 and iNOS. These effects suggest that N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has potential therapeutic applications for the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide in lab experiments is its low toxicity. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other pharmaceutical agents. Another advantage of using N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is its ability to modulate cellular signaling pathways, which are involved in various physiological processes. However, one limitation of using N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is its limited solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide. Another direction is to investigate its potential use in combination with other pharmaceutical agents. Finally, future studies should investigate the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide in vivo to determine its potential as a clinical drug candidate.
Conclusion:
In conclusion, N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is a chemical compound that has potential therapeutic applications for the treatment of cancer and inflammatory diseases. Its mechanism of action involves the modulation of cellular signaling pathways, and it has been shown to have low toxicity in vitro and in vivo. However, its limited solubility in water can limit its effectiveness in certain experiments. Future studies should investigate its potential use as a therapeutic agent and its safety and efficacy in vivo.
Métodos De Síntesis
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is synthesized through a series of chemical reactions. The starting material is 2-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylphenol in the presence of a base such as triethylamine to form the amide product. The final step involves the demethylation of the methoxy group using boron tribromide to yield N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been studied extensively for its potential use as a pharmaceutical agent. It has been shown to have anti-inflammatory and anti-cancer properties in vitro. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has also been shown to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, differentiation, and survival, making N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
791841-14-0 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-13(17)12(9-10)16-15(18)11-5-3-4-6-14(11)19-2/h3-9,17H,1-2H3,(H,16,18) |
Clave InChI |
DRCGRECEEUKGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
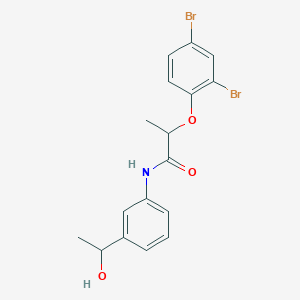
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
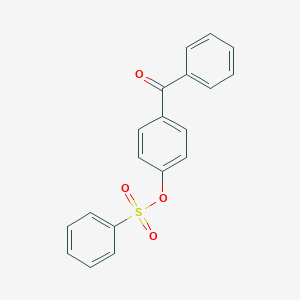
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
